2-(Trifluoromethyl)-D-phenylalanine

Description

Chemical Identity and Nomenclature

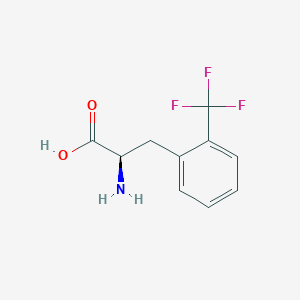

This compound is systematically named as (R)-2-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid, reflecting its stereochemical configuration and structural features. The compound belongs to the class of aromatic amino acids, specifically phenylalanine derivatives, where the benzyl side chain has been modified with a trifluoromethyl substituent at the ortho position. The IUPAC nomenclature emphasizes the R-configuration at the alpha carbon, which corresponds to the D-configuration in amino acid nomenclature conventions.

The molecular structure can be represented by the SMILES notation NC@HC(O)=O, which clearly indicates the stereochemistry and connectivity. The InChI key IOABLDGLYOGEHY-MRVPVSSYSA-N provides a unique identifier for computational chemistry applications and database searches. Alternative names include D-Phenylalanine, 2-(trifluoromethyl)- and H-D-Phe(2-CF₃)-OH, the latter being commonly used in peptide chemistry nomenclature.

The compound's chemical identity is further defined by its specific physical properties. With a molecular weight of 233.19 g/mol, it is slightly heavier than natural phenylalanine due to the trifluoromethyl substitution. The presence of three fluorine atoms significantly alters the compound's electronic properties, creating a highly electronegative region that influences both intramolecular and intermolecular interactions. The aromatic ring system maintains planarity, but the trifluoromethyl group introduces significant steric bulk and electronic perturbation.

Commercial preparations of this compound typically achieve purities of ≥98.0% as determined by various analytical methods including TLC and HPLC. The compound is generally supplied as a powder and requires careful storage conditions to maintain stability. Standard storage recommendations include maintenance at 2-8°C in a dry environment, with typical shelf lives extending to several years under proper conditions.

Historical Context in Amino Acid Chemistry

The historical development of amino acid chemistry provides essential context for understanding the significance of this compound. The discovery of amino acids began in the early 1800s, with asparagine being the first amino acid isolated in 1806 by French chemists Louis-Nicolas Vauquelin and Pierre Jean Robiquet. This marked the beginning of a systematic exploration of amino acid structures and properties that would eventually lead to the understanding of protein structure and function.

The recognition that amino acids exist in two stereochemical forms, L and D, emerged gradually through the 19th and early 20th centuries. Initially, scientists believed that only L-amino acids existed in nature, with D-amino acids being considered artificial products. This perspective dominated amino acid research for decades and influenced the development of synthetic methodologies and biological understanding. However, subsequent research revealed that D-amino acids are naturally occurring and play important biological roles, particularly in bacterial cell walls and specialized metabolic pathways.

The introduction of fluorine into amino acid structures represents a more recent development in the field, driven by the pharmaceutical industry's recognition of fluorine's unique properties. The extreme electronegativity of fluorine, combined with its small size, creates distinctive effects on molecular behavior that cannot be replicated by other substituents. Early work on fluorinated amino acids focused primarily on simple fluorine substitutions, but the development of trifluoromethyl-containing compounds required more sophisticated synthetic approaches.

The specific development of trifluoromethyl-substituted phenylalanine derivatives emerged from the intersection of several research areas. Medicinal chemists recognized that trifluoromethyl groups could significantly alter drug metabolism and bioactivity. Simultaneously, peptide chemists were exploring non-natural amino acids as tools for creating peptides with enhanced properties. The combination of these interests led to the systematic investigation of compounds like this compound.

Significance of D-Configuration in Structural Biology

The D-configuration of amino acids holds particular significance in structural biology, representing a fundamental departure from the L-amino acids that dominate protein structures in nature. While L-amino acids are overwhelmingly predominant in naturally occurring proteins, D-amino acids serve specialized biological functions that highlight their unique properties. Understanding these roles provides crucial context for appreciating the potential applications of this compound in modern research.

D-amino acids exhibit markedly different biological behaviors compared to their L-counterparts, despite sharing identical physical and chemical properties in achiral environments. This stereochemical difference becomes critically important in biological systems, where chiral recognition is fundamental to molecular interactions. Enzymes, receptors, and other biological macromolecules typically show strong stereochemical preferences, making D-amino acids valuable tools for probing these interactions and creating molecules with altered biological properties.

In bacterial systems, D-amino acids play essential structural roles, particularly in peptidoglycan synthesis where D-alanine and D-glutamic acid are key components. These D-amino acids contribute to the mechanical strength of bacterial cell walls and provide resistance to proteolytic degradation by enzymes that have evolved to cleave peptide bonds between L-amino acids. This natural resistance mechanism has inspired the development of D-amino acid-containing peptides for therapeutic applications where enhanced stability is desired.

Recent research has revealed that D-amino acids also exist in higher organisms, including mammals, where they serve specialized physiological functions. For example, D-serine acts as a neurotransmitter in the central nervous system, while D-aspartate has been implicated in hormone regulation and neurological function. These discoveries have expanded our understanding of D-amino acid biology and opened new avenues for research into their synthetic analogs.

The incorporation of D-amino acids into peptide structures can dramatically alter conformational preferences and biological activity. D-amino acids typically destabilize standard secondary structures like alpha-helices and beta-sheets, leading to more extended or alternative conformations. This property can be exploited to create peptides with specific structural characteristics or to enhance resistance to proteolytic degradation. In the case of this compound, the combination of D-stereochemistry with trifluoromethyl substitution creates particularly unique conformational and electronic environments.

Trifluoromethyl Group in Medicinal Chemistry

The trifluoromethyl group has emerged as one of the most important functional groups in modern medicinal chemistry, appearing in approximately 20% of pharmaceuticals and 30% of agrochemicals currently in development. This prevalence reflects the unique properties that trifluoromethyl groups impart to molecular structures, making them particularly valuable for drug design and optimization. Understanding these properties is essential for appreciating the potential applications of this compound in pharmaceutical research.

The substitution of methyl groups with trifluoromethyl groups represents a common strategy in medicinal chemistry, though the effects are not always predictable. Statistical analysis of large datasets containing compounds with both methyl and trifluoromethyl variants has revealed that while trifluoromethyl substitution does not universally improve bioactivity, it can provide significant enhancements in specific contexts. Approximately 9.19% of methyl-to-trifluoromethyl substitutions result in at least a ten-fold improvement in biological activity.

The electronic properties of trifluoromethyl groups contribute significantly to their medicinal chemistry value. The three fluorine atoms create a highly electronegative region that can participate in unique hydrogen bonding interactions and dipole-dipole interactions with biological targets. Additionally, the trifluoromethyl group is highly lipophilic, often increasing a molecule's ability to cross cell membranes and distribute into tissues. This combination of electronic and physical properties makes trifluoromethyl groups particularly effective for modulating drug-target interactions.

In the specific context of aromatic systems like phenylalanine, trifluoromethyl substitution can significantly alter the electronic properties of the aromatic ring. The strong electron-withdrawing nature of the trifluoromethyl group affects the electron density distribution across the aromatic system, potentially influencing π-π stacking interactions, hydrogen bonding patterns, and other non-covalent interactions that are crucial for biological activity. When positioned at the ortho location, as in this compound, these effects are particularly pronounced due to the proximity to the amino acid backbone.

The metabolic stability imparted by trifluoromethyl groups represents another crucial advantage in medicinal chemistry applications. The carbon-fluorine bond is among the strongest bonds in organic chemistry, making trifluoromethyl groups highly resistant to metabolic degradation. This resistance can significantly extend the half-life of pharmaceutical compounds and reduce the formation of potentially toxic metabolites. For peptide-based therapeutics incorporating this compound, this stability could translate into improved pharmacokinetic properties and reduced dosing frequency.

Position in Fluorinated Amino Acid Research

The field of fluorinated amino acid research has experienced remarkable growth in recent decades, driven by advances in synthetic methodology and an increasing understanding of fluorine's unique properties in biological systems. This compound occupies a significant position within this research landscape, representing both the sophisticated synthetic approaches now available and the expanding applications for fluorinated amino acids in diverse research areas.

Fluorinated amino acids are recognized as valuable tools for protein fluorination, offering researchers the ability to introduce fluorine functionality at specific sites within peptide and protein structures. The incorporation of fluorinated amino acids can improve protein stability and folding while altering activity and fluorescence characteristics. These properties make fluorinated amino acids particularly valuable for protein engineering applications where enhanced stability or altered function is desired. The D-configuration of this compound adds an additional dimension to these applications, providing stereochemical diversity that can be exploited for specific research goals.

Recent synthetic advances have expanded the accessibility of fluorinated amino acids through improved methodologies and more efficient synthetic routes. Two primary strategies have emerged for accessing fluorinated amino acids: the use of fluorinated building blocks to construct amino acid structures, and the direct fluorination or fluoroalkylation of existing amino acids, peptides, and proteins. The development of this compound likely benefits from both approaches, as synthetic chemists have developed efficient methods for introducing trifluoromethyl groups into aromatic systems and for controlling stereochemistry during amino acid synthesis.

The applications of fluorinated amino acids extend beyond traditional protein chemistry into areas such as chemical biology, where fluorine serves as a biological tracer or probe. Fluorine's unique NMR properties make it particularly valuable for structural studies, while its effects on molecular interactions provide insights into protein function and drug-target interactions. The specific positioning of the trifluoromethyl group in this compound creates opportunities for studying aromatic interactions and the effects of electronic perturbation on protein structure and function.

Current research trends in fluorinated amino acid chemistry emphasize the development of more diverse structural variants and improved synthetic methodologies. The goal is to create comprehensive libraries of fluorinated amino acids that can be used to systematically explore structure-activity relationships and optimize biological properties. This compound contributes to this effort by providing a specific combination of stereochemical and electronic properties that complements other fluorinated amino acid variants.

The commercial availability of this compound through specialized chemical suppliers reflects the maturation of fluorinated amino acid research and the growing demand for these compounds in various applications. This accessibility enables researchers to incorporate the compound into their studies without requiring specialized synthetic capabilities, facilitating broader adoption and exploration of its properties. The continued development of fluorinated amino acid research suggests that compounds like this compound will play increasingly important roles in advancing our understanding of protein structure and function while enabling the development of new therapeutic and research tools.

Propriétés

IUPAC Name |

(2R)-2-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOABLDGLYOGEHY-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426491 | |

| Record name | 2-(Trifluoromethyl)-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130930-49-3 | |

| Record name | 2-(Trifluoromethyl)-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Biocatalytic Synthesis Using Engineered Phenylalanine Ammonia Lyases

Biocatalytic approaches leveraging engineered phenylalanine ammonia lyases (PALs) have emerged as sustainable routes for synthesizing enantiomerically pure phenylalanine analogues. The Petroselinum crispum PAL (PcPAL) system, when optimized for ammonia addition reactions, enables the production of mono-substituted D-phenylalanine derivatives. For example, a mutant PcPAL variant achieved 34% yield and 93% enantiomeric excess (ee) for (R)-m-(trifluoromethyl)phenylalanine under preparative-scale conditions . While this study focused on meta-substituted products, the same platform can theoretically be adapted for ortho-substituted analogues by further enzyme engineering. Key parameters include:

-

Substrate specificity : PAL variants tolerate electron-withdrawing groups like trifluoromethyl but require structural optimization for ortho-substituted cinnamic acids.

-

Reaction conditions : Optimal conversions are achieved at pH 10.5 with 20% (v/v) ammonia and a biocatalyst-to-substrate ratio of 1:5 (w/w) .

Asymmetric Hydrogenation of Trifluoromethylated Ketone Intermediates

Asymmetric hydrogenation of α-keto esters or α-acetamidoacrylic acids provides a robust chemical route to D-phenylalanine derivatives. A patented method for D-phenylalanine synthesis involves hydrogenating (Z)-α-acetamidocinnamic acid methyl ester under 3 MPa H₂ pressure using a chiral Rh-(R,R)-Et-DuPhos catalyst, yielding 76% D-phenylalanine with >98% ee . Adapting this strategy for 2-(trifluoromethyl)-D-phenylalanine would require synthesizing the corresponding α-keto ester precursor, 2-(trifluoromethyl)phenylpyruvic acid, followed by catalytic hydrogenation. Challenges include:

-

Precursor synthesis : Friedel-Crafts acylation of phenylalanine derivatives in trifluoromethanesulfonic acid (TfOH) enables direct benzoylation , but trifluoromethylation demands alternative electrophiles like CF₃I or CF₃SO₂Cl.

-

Catalyst optimization : Chiral Ru or Ir catalysts may improve stereoselectivity for sterically hindered ortho-substituted substrates.

Cross-Coupling Strategies for Trifluoromethyl Group Introduction

Transition-metal-mediated cross-coupling reactions offer modular access to trifluoromethylated aromatic systems. A Negishi cross-coupling approach was employed to synthesize phenylalanine-derived trifluoromethyl ketones, where a masked ketone strategy ensured compatibility with the amino acid backbone . For this compound, this method could be adapted as follows:

-

Halogenation : Introduce a halogen (Br or I) at the ortho position of a protected phenylalanine derivative.

-

Negishi coupling : React the halogenated intermediate with (trifluoromethyl)zinc bromide in the presence of a Pd catalyst.

-

Deprotection : Remove protecting groups under acidic conditions to yield the free amino acid.

This route achieved 82% yield for (S)-p-bromophenylalanine in analogous systems , suggesting potential for ortho-trifluoromethyl analogues with optimized coupling conditions.

Friedel-Crafts Alkylation in Superacidic Media

Friedel-Crafts reactions in TfOH enable direct functionalization of phenylalanine’s aromatic ring under stereoretentive conditions. While demonstrated for benzoylation , trifluoromethylation remains unexplored. Theoretical steps include:

-

Substrate activation : Dissolve N-trifluoroacetyl-L-phenylalanine methyl ester in TfOH at 0°C.

-

Electrophilic substitution : Add CF₃SO₂Cl or CF₃COCl to generate the trifluoromethyl carbocation.

-

Workup : Quench with aqueous base and purify via silica chromatography.

This method preserved >98% ee during benzoylation , but trifluoromethyl’s stronger electron-withdrawing effects may reduce reaction rates, necessitating higher temperatures or prolonged reaction times.

Comparative Analysis of Synthetic Routes

Optimization Strategies for Ortho-Substituted Derivatives

-

Enzyme Engineering : Directed evolution of PcPAL to accommodate ortho-trifluoromethyl cinnamic acids could improve biocatalytic yields.

-

Catalyst Design : Chiral phosphine ligands with bulky substituents (e.g., Josiphos) may enhance asymmetric hydrogenation efficiency for sterically demanding substrates.

-

Electrophile Screening : Trifluoromethylating agents like Umemoto’s reagent (CF₃S⁺OTf⁻) could outperform CF₃SO₂Cl in Friedel-Crafts reactions.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Trifluoromethyl)-D-phenylalanine can undergo various chemical reactions, including:

Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can target the phenyl ring or other functional groups present in the molecule.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl-substituted benzoic acids, while substitution reactions can produce various trifluoromethylated aromatic compounds .

Applications De Recherche Scientifique

Pharmaceutical Development

Building Block for Drug Synthesis

2-(Trifluoromethyl)-D-phenylalanine is increasingly utilized as a building block in the synthesis of novel pharmaceuticals. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates, making it particularly valuable in developing therapeutics targeting neurological disorders. Research indicates that compounds incorporating this amino acid exhibit improved bioavailability and efficacy compared to their non-fluorinated counterparts .

Biochemical Research

Understanding Protein Interactions

In biochemical studies, this compound serves as a probe to investigate protein interactions and enzyme activities. It aids in elucidating metabolic pathways and cellular functions by providing insights into how modifications at the amino acid level can affect protein structure and function. For instance, its incorporation into peptides allows researchers to study the effects of fluorination on binding affinities and enzymatic reactions .

Material Science

Advanced Materials Development

The unique properties of this compound make it suitable for creating advanced materials. Its stability under various conditions allows for applications in coatings and polymers that require enhanced chemical resistance. The compound's incorporation into materials can lead to improved durability and performance in industrial applications .

Fluorine Chemistry

Modification of Chemical Properties

In fluorine chemistry, the trifluoromethyl group of this compound plays a crucial role in modifying the properties of other compounds. This modification can lead to enhanced efficacy in various applications, including catalysis and synthesis processes. The ability to alter reactivity profiles through fluorination is a significant focus in developing new chemical methodologies .

Agrochemical Formulations

Enhancing Pesticide Effectiveness

The compound is also being explored for its potential use in agrochemical formulations. Research suggests that incorporating this compound into pesticide and herbicide formulations can enhance their effectiveness by improving stability and solubility. This application is particularly relevant in developing environmentally friendly agricultural practices where enhanced efficacy can lead to reduced chemical usage .

Case Study 1: Pharmaceutical Applications

In a study examining the synthesis of novel drug candidates for treating neurological disorders, researchers incorporated this compound into various compounds. The resulting drug candidates demonstrated significantly improved pharmacokinetic profiles compared to traditional phenylalanine derivatives, indicating the potential for better therapeutic outcomes .

Case Study 2: Biochemical Insights

A research team utilized this compound to investigate enzyme-substrate interactions. The modified amino acid provided insights into how fluorination affects binding affinities, leading to the identification of more effective enzyme inhibitors that could be developed into therapeutic agents against various diseases .

Mécanisme D'action

The mechanism of action of 2-(Trifluoromethyl)-D-phenylalanine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its binding affinity to target proteins or enzymes. This can lead to altered biological activity, such as inhibition of enzyme function or modulation of receptor activity .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Positional Isomers: 3-Fluoro-D-Phenylalanine and 4-(Trifluoromethyl)-DL-Phenylalanine

Key Differences:

- 3-Fluoro-D-phenylalanine (3-F-D-Phe): Substitution at the meta position (C3) with fluorine (-F) reduces steric bulk but increases electronegativity, altering hydrogen-bonding capabilities . 4-(Trifluoromethyl)-DL-Phenylalanine: The para-substituted -CF₃ group minimizes steric interference with the backbone, favoring interactions with planar binding sites (e.g., aromatic receptors) .

Table 1: Physicochemical and Functional Comparison

*Calculated based on formula C₁₀H₁₀F₃NO₂.

Stereoisomers: D vs. L Configurations

Functional Analogs: Diazirinyl and Pyrazole Derivatives

- Diazirinyl D-Phenylalanine : Incorporates a photoactive diazirine group alongside -CF₃. These compounds are used in photoaffinity labeling to map ligand-receptor interactions. The -CF₃ group enhances hydrophobic binding, while diazirine enables covalent crosslinking upon UV exposure .

- This highlights the broader role of -CF₃ in agrochemical design .

Activité Biologique

2-(Trifluoromethyl)-D-phenylalanine (TFM-D-Phe) is a modified amino acid that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its interactions with biological systems, particularly in enzyme activity and metabolic pathways.

The trifluoromethyl group () is known for its electron-withdrawing properties, which can enhance the lipophilicity and stability of compounds. This modification can alter the binding affinities of TFM-D-Phe towards various biological targets, making it a valuable tool in medicinal chemistry and pharmacology.

Enzyme Interactions

TFM-D-Phe has been investigated for its effects on enzyme activity, particularly regarding tyrosine metabolism. Studies indicate that the incorporation of TFM-D-Phe into proteins can affect their folding and stability, as demonstrated by its use as a probe in NMR studies to monitor protein dynamics . The trifluoromethyl group enhances the sensitivity of these probes, allowing for detailed analysis of protein conformational changes.

Antiproliferative Effects

Recent research has explored the antiproliferative properties of TFM-D-Phe analogs. For instance, compounds derived from TFM-D-Phe have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231) cells. The IC50 values for these compounds ranged from 10 to 33 nM, indicating potent activity comparable to established chemotherapeutics .

Table 1: Antiproliferative Activity of TFM-D-Phe Derivatives

| Compound ID | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 9h | MCF-7 | 10 | Tubulin destabilization |

| 9q | MDA-MB-231 | 23 | Inhibition of microtubule polymerization |

| 10p | MCF-7 | 33 | Induction of apoptosis |

Case Studies

- Protein Folding Studies : In a study utilizing E. coli expressing genetically encoded TFM-D-Phe, researchers observed that the presence of this amino acid significantly affected the yield of superfolder green fluorescent protein (sfGFP). The incorporation of TFM-D-Phe allowed for improved expression levels compared to standard phenylalanine, suggesting its utility in optimizing protein production systems .

- Cancer Cell Line Testing : A series of derivatives based on TFM-D-Phe were tested for their antiproliferative effects on breast cancer cell lines. The results indicated that these compounds not only inhibited cell growth but also induced apoptosis through mechanisms involving tubulin disruption and cell cycle arrest .

Mechanistic Insights

The biological activity of TFM-D-Phe can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The trifluoromethyl group may affect enzyme kinetics by altering substrate binding or modifying enzyme conformation.

- Cell Cycle Modulation : Compounds derived from TFM-D-Phe have been shown to arrest cancer cells in specific phases of the cell cycle, contributing to their antiproliferative effects.

- Protein Stability : The incorporation of TFM-D-Phe into proteins can enhance their stability under physiological conditions, which is beneficial for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-(Trifluoromethyl)-D-phenylalanine in laboratory settings?

- Methodology : Synthesis typically involves enantioselective routes to introduce the D-configuration. One approach uses chiral auxiliaries or catalysts during trifluoromethylation of phenylalanine derivatives. For example, coupling reactions with trifluoromethylating agents (e.g., CF₃Cu) under palladium catalysis can selectively modify the phenyl ring. Chiral resolution via HPLC or enzymatic methods may follow to isolate the D-enantiomer .

- Key Evidence : Patent applications highlight the use of trifluoromethylated intermediates in peptide synthesis, emphasizing the need for chiral purity .

Q. How is this compound characterized for purity and structural integrity?

- Methodology : Analytical techniques include:

- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 columns, acetonitrile/water gradients) to assess enantiomeric excess and purity. Retention times under standardized conditions (e.g., SQD-FA05) are critical for reproducibility .

- LC-MS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ ions) and detects impurities. Trifluoromethyl groups exhibit distinct isotopic patterns due to fluorine .

- NMR : ¹⁹F NMR is essential for verifying trifluoromethyl group incorporation and monitoring reaction progress .

Q. What are the primary biological applications of this compound in research?

- Methodology : The compound is used to study:

- Enzyme Inhibition : Incorporation into peptide substrates to probe protease specificity, leveraging the electron-withdrawing trifluoromethyl group to alter binding kinetics.

- Metabolic Stability : The D-configuration resists enzymatic degradation, making it useful for pharmacokinetic studies in peptide-based therapeutics .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with biological targets compared to its L-enantiomer?

- Methodology :

- Molecular Docking : Computational models compare binding affinities of D- and L-enantiomers to receptors like G-protein-coupled receptors (GPCRs). The D-form often shows reduced affinity due to stereochemical mismatch with chiral binding pockets .

- In Vitro Assays : Competitive binding assays (e.g., fluorescence polarization) quantify enantiomer-specific inhibition of enzymes such as aminopeptidases .

Q. What strategies mitigate instability of this compound under physiological conditions?

- Methodology :

- pH Stability Studies : Accelerated degradation tests in buffers (pH 2–9) monitored via HPLC identify optimal storage conditions (e.g., pH 7.4, 4°C).

- Protective Group Chemistry : Boc or Fmoc protection of the amino group prevents oxidation during peptide synthesis .

- Key Evidence : Stability data for trifluoromethylated analogs in patent applications suggest susceptibility to hydrolysis at high temperatures (>40°C) .

Q. How do conflicting reports on the compound’s solubility in aqueous vs. organic solvents arise, and how can they be resolved?

- Methodology :

- Solubility Screening : Use dynamic light scattering (DLS) or nephelometry to quantify solubility in DMSO, PBS, and ethanol. Contradictions often stem from impurities or polymorphic forms.

- Co-solvent Systems : Ternary phase diagrams optimize solvent mixtures (e.g., DMSO/PEG/water) for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.